L-オルニチン塩酸塩

概要

説明

オルニチン塩酸塩は、尿素回路において重要な役割を果たすアミノ酸オルニチンの塩の形です。 この化合物は、体内の余剰窒素の除去に不可欠であり、プトレシンやスペルミンなどのポリアミンの合成に関与しています 。オルニチン塩酸塩は、栄養補助食品に一般的に使用されており、医療および工業においてさまざまな用途があります。

2. 製法

合成経路と反応条件: オルニチン塩酸塩の調製には、通常、L-アルギニンからの化学合成が含まれます。このプロセスには、L-アルギニンを水に溶解し、クラウンエーテルと水酸化カルシウムを加え、加熱しながら撹拌することが含まれます。次に、コリンを加え、冷却した後、硫酸を使用してpHを調整します。混合物をろ過して硫酸カルシウムを除去し、減圧濃縮し、水酸化バリウムの飽和溶液を使用してpHを調整します。 硫酸バリウムを除去するためにろ過した後、塩酸を使用してpHを調整し、減圧濃縮し、アルコールを加え、冷却し、ろ過します .

工業生産方法: オルニチン塩酸塩の工業生産では、多くの場合、同様の方法が採用されますが、規模が大きくなります。 微生物発酵と酵素プロセスを使用して、L-アルギニンからオルニチン塩酸塩を製造することもできます .

科学的研究の応用

Ornithine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various compounds.

Biology: Plays a role in the urea cycle and nitrogen metabolism.

Medicine: Used in nutritional supplements to enhance athletic performance, wound healing, and immune function.

Industry: Employed in the production of polyamines and other industrial chemicals.

作用機序

オルニチン塩酸塩は、主に尿素回路への関与を通じてその効果を発揮します。アンモニアを尿素に変換することにより、アンモニアの解毒を助けます。尿素はその後、尿中に排泄されます。このプロセスは、体内の窒素バランスを維持するために不可欠です。 オルニチンは、細胞の成長と増殖に不可欠なポリアミンの合成の前駆体としても役立ちます .

類似の化合物:

L-アルギニン: 尿素回路におけるオルニチンの前駆体です。

L-シトルリン: オルニチンから生成される尿素回路の中間体です。

プトレシン: オルニチンから合成されるポリアミンです。

オルニチン塩酸塩の独自性: オルニチン塩酸塩は、尿素回路における特定の役割とアンモニアの解毒能力によってユニークです。L-アルギニンやL-シトルリンとは異なり、オルニチンはDNAによってコード化されておらず、タンパク質合成には使用されません。 その主な機能は、窒素代謝とポリアミン合成です .

生化学分析

Biochemical Properties

L-Ornithine hydrochloride is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It is one of the products of the action of the enzyme arginase on L-arginine, creating urea . It interacts with various enzymes, proteins, and other biomolecules, such as carbamoyl phosphate and aspartate, to form citrulline, arginine, and urea .

Cellular Effects

L-Ornithine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by promoting lipid metabolism, activating the urea cycle, and helping cells get rid of bodily ammonia . It also has potential benefits for anxiety reduction, liver function through ammonia management, and wound healing via collagen production .

Molecular Mechanism

The mechanism of action of L-Ornithine hydrochloride involves its metabolism to L-arginine, which stimulates the pituitary release of growth hormone . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Ornithine hydrochloride has been shown to have significant effects over time. A study showed that L-Ornithine hydrochloride administration significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio over an 8-week period . It also improved perceived sleep quality and reduced anger .

Dosage Effects in Animal Models

In animal models, the effects of L-Ornithine hydrochloride vary with different dosages. A study showed that L-Ornithine hydrochloride administration significantly improved liver injury and necrosis induced by carbon tetrachloride toxicity in dogs

Metabolic Pathways

L-Ornithine hydrochloride is involved in the urea cycle, a metabolic pathway that allows for the disposal of excess nitrogen . It interacts with enzymes such as arginase and carbamoyl phosphate synthetase, and cofactors such as aspartate .

Transport and Distribution

L-Ornithine hydrochloride is transported and distributed within cells and tissues via a sodium-dependent active transport process

Subcellular Localization

It is known that L-Ornithine hydrochloride plays a crucial role in the urea cycle, which occurs in the mitochondria of liver cells .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ornithine hydrochloride typically involves the chemical synthesis from L-arginine. The process includes dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH regulation using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and pH is adjusted using a saturated solution of barium hydroxide. After filtering to remove barium sulfate, hydrochloric acid is used to regulate the pH, followed by vacuum concentration, addition of alcohol, cooling, and filtering .

Industrial Production Methods: Industrial production of ornithine hydrochloride often employs similar methods but on a larger scale. The use of microbial fermentation and enzymatic processes can also be employed to produce ornithine hydrochloride from L-arginine .

化学反応の分析

反応の種類: オルニチン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: オルニチンは、尿素回路でシトルリンを生成するために酸化される可能性があります。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: オルニチンは、特にポリアミンの合成において、置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 一般的な試薬には、カルバモイルリン酸とオルニチンカルバモイルトランスフェラーゼが含まれます。

還元: 特定の還元剤は、制御された条件下で使用できます。

主要な生成物:

シトルリン: オルニチンの酸化中に生成されます。

ポリアミン: プトレシンやスペルミンなど、置換反応中に生成されます.

4. 科学研究への応用

オルニチン塩酸塩は、幅広い科学研究への応用があります。

類似化合物との比較

L-Arginine: A precursor to ornithine in the urea cycle.

L-Citrulline: An intermediate in the urea cycle, formed from ornithine.

Putrescine: A polyamine synthesized from ornithine.

Uniqueness of Ornithine Hydrochloride: Ornithine hydrochloride is unique due to its specific role in the urea cycle and its ability to detoxify ammonia. Unlike L-arginine and L-citrulline, ornithine is not coded by DNA and is not used in protein synthesis. Its primary function is in nitrogen metabolism and polyamine synthesis .

特性

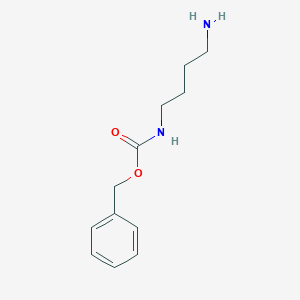

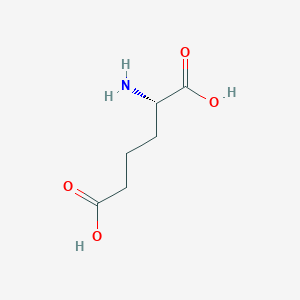

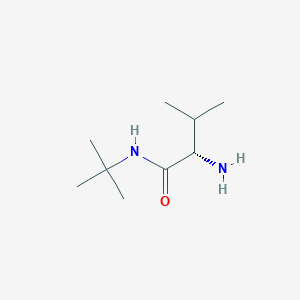

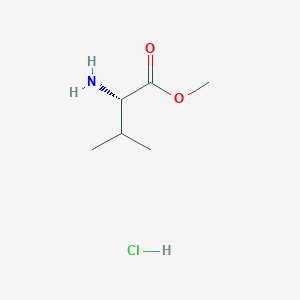

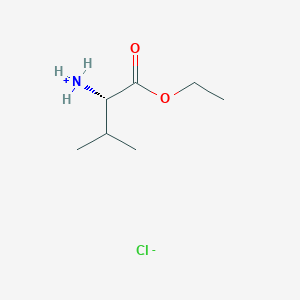

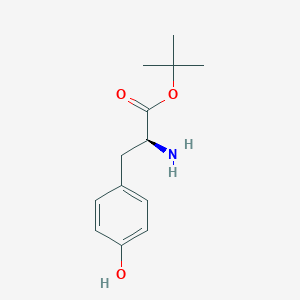

IUPAC Name |

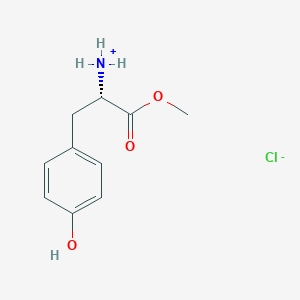

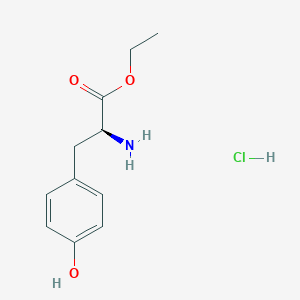

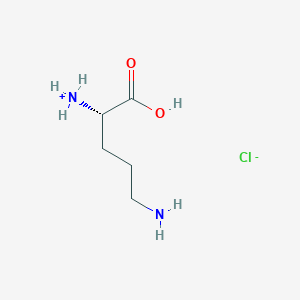

(2S)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6211-16-1 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858851 | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |

| Record name | L-Ornithine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3184-13-2 | |

| Record name | Ornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine L- monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway involving L-Ornithine hydrochloride?

A1: L-Ornithine hydrochloride plays a crucial role in the urea cycle, a metabolic pathway that converts ammonia into urea for excretion. [, , ]

Q2: How does L-Ornithine hydrochloride ingestion affect ammonia levels during and after exercise?

A2: Studies show that L-Ornithine hydrochloride ingestion can buffer ammonia levels both during and after exercise, potentially mitigating fatigue. [, ]

Q3: How does L-Ornithine hydrochloride affect energy metabolism during exercise?

A3: Ingesting L-Ornithine hydrochloride may increase carbohydrate oxidation but not lipid oxidation during submaximal endurance exercise following resistance exercise. [] It may also enhance post-exercise carbohydrate oxidation without altering total energy expenditure. []

Q4: Can L-Ornithine hydrochloride impact neurotransmission?

A4: Research indicates that L-Ornithine hydrochloride, by acting as a precursor for nitric oxide (NO), may be involved in complex neuronal signaling pathways. It can influence the activity of gonadotropin-releasing hormone (GnRH) neurons [] and potentially play a role in the estrogenic attenuation of cannabinoid-induced changes in energy homeostasis through its interaction with neuronal nitric oxide synthase (nNOS). []

Q5: What is the molecular formula and weight of L-Ornithine hydrochloride?

A5: L-Ornithine hydrochloride has a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 g/mol. [, , ]

Q6: What is the crystal structure of L-Ornithine hydrochloride?

A6: L-Ornithine hydrochloride crystallizes in the monoclinic space group P21 with cell dimensions a = 4.99 Å, b = 8.00 Å, c = 10.00 Å, and β = 91°. The molecule exists as a zwitterion in its crystal structure. [, , ]

Q7: How does L-Ornithine hydrochloride interact with vermiculite?

A7: Upon heating, L-Ornithine hydrochloride intercalated within vermiculite undergoes condensation, forming peptide complexes. Notably, the stacking mode of the layers remains unchanged during this transformation. []

Q8: Does L-Ornithine hydrochloride participate in any known catalytic reactions?

A8: While not directly catalytic, L-Ornithine hydrochloride serves as a substrate for enzymes like ornithine transcarbamoylase (OTC) in the urea cycle. [] Additionally, studies suggest its involvement in reactions with dioxomolybdenum(VI) complexes, potentially playing a role in the oxidative decarboxylation of amino acids. []

Q9: Have any computational studies been conducted on L-Ornithine hydrochloride?

A9: Yes, in silico studies have explored the interaction of L-Ornithine hydrochloride with vermiculite, providing insights into the structural evolution of the complex upon heating. [] Further computational investigations, including molecular dynamics simulations and quantum chemical calculations, could elucidate its interactions with biological targets and aid in drug design efforts.

Q10: Are there any studies investigating the structure-activity relationship of L-Ornithine hydrochloride or its derivatives?

A10: While the provided research doesn't delve into SAR studies specifically for L-Ornithine hydrochloride, understanding the structural features contributing to its biological activity is crucial. Investigating how modifications to its structure, such as altering the length of the carbon chain or introducing different functional groups, could impact its interaction with enzymes like OTC or its ability to modulate ammonia levels, presents an exciting avenue for future research.

Q11: How is L-Ornithine hydrochloride typically formulated?

A11: L-Ornithine hydrochloride is often formulated as a hydrochloride salt to enhance its stability and solubility in aqueous solutions. [, , , ]

Q12: How is L-Ornithine hydrochloride absorbed and metabolized in the body?

A12: While detailed pharmacokinetic studies are limited in the provided research, oral administration of L-Ornithine hydrochloride leads to its absorption and subsequent metabolism, primarily through the urea cycle. [, , , ]

Q13: Does long-term L-Ornithine hydrochloride supplementation affect blood ornithine levels in healthy individuals?

A13: An open-label trial found that daily supplementation with L-Ornithine hydrochloride for 3 months did not cause ornithine accumulation in healthy individuals, suggesting a regulatory mechanism for maintaining ornithine homeostasis. [, ]

Q14: Has the efficacy of L-Ornithine hydrochloride been tested in animal models?

A14: Yes, L-Ornithine hydrochloride has shown promising results in a rat model of pressure ulcers, significantly accelerating wound healing compared to a control group. []

Q15: Are there any clinical trials investigating the effects of L-Ornithine hydrochloride?

A15: Limited clinical trials are available, but one study demonstrated that L-Ornithine hydrochloride ingestion could enhance the pituitary response to a stimulation test in athletes, particularly influencing the release of adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). [] Further clinical research is necessary to explore its therapeutic potential in various conditions.

Q16: What is the safety profile of L-Ornithine hydrochloride?

A16: While generally considered safe for short-term use, long-term safety data on L-Ornithine hydrochloride is limited. [] It is crucial to consult with a healthcare professional before taking any supplements, including L-Ornithine hydrochloride.

Q17: Are there any specific drug delivery strategies being explored for L-Ornithine hydrochloride?

A17: While targeted drug delivery approaches for L-Ornithine hydrochloride are not explicitly mentioned in the provided research, developing novel delivery systems, such as nanoparticles or liposomes, could potentially enhance its bioavailability, target it to specific tissues, and minimize potential side effects.

Q18: What analytical methods are employed to quantify L-Ornithine hydrochloride?

A18: Common analytical techniques include high-performance liquid chromatography (HPLC) for separation and quantification, often coupled with UV or mass spectrometry detection methods. [] Additionally, conductivity measurements have been explored to monitor the crystallization process of L-Ornithine hydrochloride. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。